molecular formula C13H12ClNO2 B6298985 4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride CAS No. 2123609-55-0

4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride

Cat. No.: B6298985
CAS No.: 2123609-55-0
M. Wt: 249.69 g/mol
InChI Key: ZFUFZQGWHFPHKE-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride is a chemical compound with the molecular formula C13H11NO2·HCl. It is a derivative of benzoic acid and pyridine, and it is commonly used in various research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride typically involves the esterification of 4-Pyridin-4-yl-benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through recrystallization or chromatography techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is used in biochemical assays and as a ligand in binding studies.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, depending on the context of the study. The compound can bind to active sites of enzymes or receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

methyl 4-pyridin-4-ylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11;/h2-9H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUFZQGWHFPHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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